molecular formula C15H12N2O B2720118 2-(4-Methylphenoxy)quinoxaline CAS No. 52598-55-7

2-(4-Methylphenoxy)quinoxaline

Cat. No.: B2720118
CAS No.: 52598-55-7
M. Wt: 236.274
InChI Key: KXUZDNSGPCLHPS-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)quinoxaline is a chemical compound with the molecular formula C15H12N2O. It consists of a quinoxaline core substituted with a 4-methylphenoxy group. Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenoxy)quinoxaline can be synthesized through various methods. One common approach involves the condensation of 4-methylphenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as using environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylphenoxy)quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its wide range of biological activities.

    2-Phenoxyquinoxaline: Similar structure but lacks the methyl group on the phenoxy ring.

    4-Methylquinoxaline: Similar structure but lacks the phenoxy group.

Uniqueness

2-(4-Methylphenoxy)quinoxaline is unique due to the presence of both the 4-methylphenoxy group and the quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUZDNSGPCLHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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